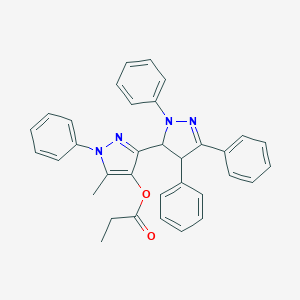![molecular formula C17H19BrClN3O2 B283207 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide involves the inhibition of PDE and cNPDE enzymes. PDE enzymes are responsible for the degradation of cyclic nucleotides such as cAMP and cGMP, which are involved in various cellular processes. By inhibiting PDE enzymes, this compound increases the levels of cyclic nucleotides, leading to various physiological effects. cNPDE enzymes are involved in the regulation of calcium levels in cells. By inhibiting cNPDE enzymes, this compound reduces the influx of calcium ions into cells, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and painful conditions. It has also been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide has several advantages and limitations for lab experiments. One of the advantages is its potency, which allows for the use of lower concentrations in experiments. This can be beneficial in reducing the cost of experiments and minimizing the potential for side effects. However, one of the limitations is its low solubility in water, which may require the use of organic solvents in experiments. This can be problematic as organic solvents may interfere with the results of experiments.
Future Directions
There are several future directions for the study of 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide. One of the directions is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential applications in the treatment of cardiovascular diseases. Additionally, the investigation of its potential applications in the treatment of inflammatory and painful conditions is another direction for future research. Finally, the development of more efficient synthesis methods for this compound is also an area for future research.
Conclusion
In conclusion, 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide is a chemical compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. The future directions for the study of this compound involve its potential applications in the treatment of various diseases and the development of more efficient synthesis methods.
Synthesis Methods
The synthesis of 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide has been achieved using various methods. One of the commonly used methods involves the reaction of 5-bromo-2-furoic acid with 3-chloro-2-(4-ethyl-1-piperazinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound with a yield of around 70%.
Scientific Research Applications
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have inhibitory effects on various enzymes such as phosphodiesterase (PDE) and cyclic nucleotide phosphodiesterase (cNPDE). It has also been shown to have anti-inflammatory and analgesic effects.
properties
Molecular Formula |
C17H19BrClN3O2 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
5-bromo-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H19BrClN3O2/c1-2-21-8-10-22(11-9-21)16-12(19)4-3-5-13(16)20-17(23)14-6-7-15(18)24-14/h3-7H,2,8-11H2,1H3,(H,20,23) |
InChI Key |
PRHPUPZVWXCHHI-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(O3)Br |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283124.png)
![3-Benzoyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283125.png)
![7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283126.png)
![7-Benzylidene-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283127.png)
![3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283129.png)
![7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283131.png)

![Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283133.png)
![1,9-Diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283134.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283136.png)
![1',3'-Diphenyl-4'-(4-chlorophenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283139.png)
![1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283141.png)
![3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283144.png)
![3-Acetyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283146.png)